N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxane moiety linked to a purine base, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable purine derivative. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions, often using aqueous sodium carbonate (Na2CO3) to maintain the desired pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl or aryl halides in DMF with LiH as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of N-substituted derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can activate transcription factors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Exhibits moderate enzyme inhibition.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Used in various chemical reactions.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine stands out due to its unique combination of a benzodioxane moiety and a purine base. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H11N5O2/c1-2-9-10(20-4-3-19-9)5-8(1)18-13-11-12(15-6-14-11)16-7-17-13/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18) |
InChI Key |
JCLVWOGTIZKUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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